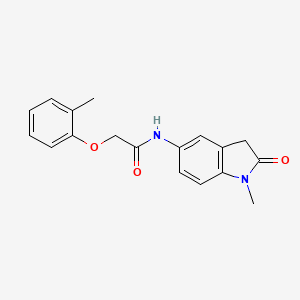

N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-(2-methylphenoxy)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-(2-methylphenoxy)acetamide, commonly referred to as 1-Methyl-2-oxo-2,3-dihydro-1H-indol-5-yl-2-(2-methylphenoxy)acetamide, is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the indole family of compounds, which are known to be involved in a variety of biological processes. In particular, 1-Methyl-2-oxo-2,3-dihydro-1H-indol-5-yl-2-(2-methylphenoxy)acetamide has been studied for its potential to act as a novel therapeutic agent in various diseases and conditions. In

科学研究应用

1-Methyl-2-oxo-2,3-dihydro-1H-indol-5-yl-2-(2-methylphenoxy)acetamide has been studied for its potential to act as a novel therapeutic agent in various diseases and conditions. For example, 1-Methyl-2-oxo-2,3-dihydro-1H-indol-5-yl-2-(2-methylphenoxy)acetamide has been studied for its potential to inhibit the growth of certain cancer cells. In addition, 1-Methyl-2-oxo-2,3-dihydro-1H-indol-5-yl-2-(2-methylphenoxy)acetamide has been studied for its potential to act as an anti-inflammatory agent. Furthermore, 1-Methyl-2-oxo-2,3-dihydro-1H-indol-5-yl-2-(2-methylphenoxy)acetamide has been studied for its potential to act as an antioxidant and to protect against oxidative stress.

作用机制

Target of Action

It is designed as an engineered antimicrobial peptide .

Mode of Action

F2257-0206 operates by altering the permeability of bacterial membranes . This action allows activity and bacterial inactivation independent of the bacterial metabolic state . It directly addresses persistent bacterial pathogens within the biofilm that evade standard-of-care antibiotics by targeting and disrupting bacterial membranes to trigger bacterial cell death .

Biochemical Pathways

Its mode of action suggests that it likely interferes with the integrity of bacterial cell membranes, leading to cell death .

Pharmacokinetics

Similar engineered peptides are designed to overcome limitations associated with size, toxicity, safety profile, and pharmacokinetics .

Result of Action

F2257-0206 has broad-spectrum activity against multidrug-resistant (MDR) ESKAPEE clinical isolates, is rapidly bactericidal, and displays potent anti-biofilm activity against diverse MDR pathogens . It displays activity in diverse animal infection models following both systemic (urinary tract infection) and local (prosthetic joint infection) administration .

Action Environment

Similar engineered peptides are designed to overcome limitations associated with environmental factors .

实验室实验的优点和局限性

The use of 1-Methyl-2-oxo-2,3-dihydro-1H-indol-5-yl-2-(2-methylphenoxy)acetamide in laboratory experiments has a number of advantages. For example, it is relatively easy to synthesize, and it has a wide range of potential applications. In addition, it is a relatively inexpensive compound, making it an attractive option for laboratory experiments. However, there are also some limitations associated with the use of 1-Methyl-2-oxo-2,3-dihydro-1H-indol-5-yl-2-(2-methylphenoxy)acetamide in laboratory experiments. For example, the mechanism of action of 1-Methyl-2-oxo-2,3-dihydro-1H-indol-5-yl-2-(2-methylphenoxy)acetamide is not yet fully understood, and there is limited information available regarding its potential toxicity.

未来方向

Given the potential of 1-Methyl-2-oxo-2,3-dihydro-1H-indol-5-yl-2-(2-methylphenoxy)acetamide to act as a novel therapeutic agent, there are a number of potential future directions for research. For example, further research is needed to better understand the mechanism of action of 1-Methyl-2-oxo-2,3-dihydro-1H-indol-5-yl-2-(2-methylphenoxy)acetamide and to determine its potential toxicity. In addition, further research is needed to explore the potential of 1-Methyl-2-oxo-2,3-dihydro-1H-indol-5-yl-2-(2-methylphenoxy)acetamide to act as an anti-inflammatory agent, an antioxidant, and to protect against oxidative stress. Finally, further research is needed to explore the potential of 1-Methyl-2-oxo-2,3-dihydro-1H-indol-5-yl-2-(2-methylphenoxy)acetamide to act as a novel therapeutic agent in various diseases and conditions.

合成方法

1-Methyl-2-oxo-2,3-dihydro-1H-indol-5-yl-2-(2-methylphenoxy)acetamide can be synthesized using a variety of methods. One method involves the reaction of 1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl acetate with 2-methylphenol in the presence of an acid catalyst. The reaction proceeds through a nucleophilic substitution mechanism, yielding 1-Methyl-2-oxo-2,3-dihydro-1H-indol-5-yl-2-(2-methylphenoxy)acetamide as the product. Other methods for the synthesis of 1-Methyl-2-oxo-2,3-dihydro-1H-indol-5-yl-2-(2-methylphenoxy)acetamide include the use of palladium-catalyzed cross-coupling reactions and the reaction of 1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl acetate with 2-methylphenol in the presence of a base catalyst.

属性

IUPAC Name |

N-(1-methyl-2-oxo-3H-indol-5-yl)-2-(2-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-12-5-3-4-6-16(12)23-11-17(21)19-14-7-8-15-13(9-14)10-18(22)20(15)2/h3-9H,10-11H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIUBODMAUOPADV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B6567479.png)

![2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B6567491.png)

![2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B6567496.png)

![2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B6567499.png)

![2,2-dimethyl-N-(4-{[(2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)propanamide](/img/structure/B6567501.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B6567512.png)

![2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B6567518.png)

![2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B6567526.png)

![6-({4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6567535.png)

![N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide](/img/structure/B6567539.png)

![N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(2-methylphenoxy)acetamide](/img/structure/B6567543.png)

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B6567556.png)

![3-(3-methoxypropyl)-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6567572.png)

![3-methyl-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6567573.png)